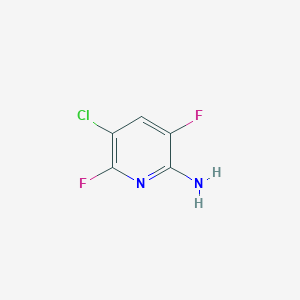

5-Chloro-3,6-difluoropyridin-2-amine

Description

Contextual Significance of Halogenated Aminopyridines in Synthetic Chemistry

Halogenated aminopyridines are a class of organic compounds that have garnered substantial attention due to their prevalence in a multitude of biologically active compounds and functional materials. The pyridine (B92270) ring is a fundamental structural motif in many pharmaceuticals and agrochemicals. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and an amine group onto this scaffold dramatically expands its synthetic utility and potential applications.

Halogen atoms serve several crucial roles. They can modulate the electronic properties of the pyridine ring, influencing its reactivity and the acidity or basicity of other functional groups. In the context of drug design, halogens can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and increase its ability to cross cell membranes (lipophilicity). tutorchase.comnih.gov This makes halogenation a key strategy in the optimization of pharmaceutical leads. nih.gov Furthermore, halogen substituents can participate in "halogen bonding," a type of non-covalent interaction that is increasingly utilized in crystal engineering and supramolecular chemistry to control the assembly of molecules in the solid state. nih.govresearchgate.net

The amine group on the pyridine ring provides a reactive handle for a wide variety of chemical transformations, such as the formation of amides, sulfonamides, and new carbon-nitrogen bonds, further enabling the synthesis of diverse molecular architectures. 2-aminopyridines, in particular, are recognized as an important class of heterocyclic compounds due to their broad biological activities and medicinal significance. acs.org The combination of these features makes halogenated aminopyridines highly sought-after intermediates in the synthesis of complex target molecules.

Overview of the Chemical Compound's Role in Modern Academic Investigations

5-Chloro-3,6-difluoropyridin-2-amine is a polysubstituted pyridine that exemplifies the synthetic potential of this compound class. Its structure is notable for the presence of three halogen atoms—two fluorine and one chlorine—and an amine group, each occupying a specific position on the pyridine core. This distinct substitution pattern provides multiple sites for selective chemical modification.

| Property | Value | Source |

|---|---|---|

| CAS Number | 189281-75-2 | myskinrecipes.com |

| Molecular Formula | C₅H₃ClF₂N₂ | myskinrecipes.com |

| Molecular Weight | 164.54 g/mol | myskinrecipes.com |

| Predicted Boiling Point | 216.3 °C | |

| Predicted Density | 1.562 g/cm³ |

In contemporary research, this compound is primarily utilized as a specialized building block. Its chemical reactivity allows it to participate in various transformations, including nucleophilic substitution reactions and coupling reactions, to form more intricate structures.

Key research applications include:

Organic Synthesis: It serves as a precursor for more complex fluorinated compounds, which are valuable in both organic synthesis and the development of advanced materials like fluorinated polymers. The incorporation of fluorine atoms is a widely used tool in medicinal and agrochemical chemistry. nih.gov

Medicinal Chemistry: The compound is investigated for its potential in drug discovery and development. It is a key intermediate for creating molecules designed as enzyme inhibitors and receptor modulators. The broader class of fluorinated aminopyridines has been used in the synthesis of active pharmaceutical ingredients (APIs), including inhibitors of cyclin-dependent kinases for potential cancer treatments. ossila.com

Agrochemicals: Due to its bioactive properties, it is also employed in the development of new fluorinated agrochemicals.

The strategic placement of the chloro, difluoro, and amino groups on the pyridine ring makes this compound a highly valuable and versatile tool for chemists aiming to synthesize novel and functional molecules for a wide range of scientific applications.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3,6-difluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBWTBQUJBHTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 5 Chloro 3,6 Difluoropyridin 2 Amine

Established Synthetic Pathways to 5-Chloro-3,6-difluoropyridin-2-amine

The construction of this compound is not a trivial process and relies on carefully designed multi-step reaction sequences. These pathways often begin with precursor molecules that already contain some of the required halogen atoms, which are then chemically modified to install the remaining functional groups.

Multi-step Reaction Sequences and Intermediate Formation

Two primary strategies have emerged for the synthesis of halogenated aminopyridines. The first approach involves building the required functionality onto a simple pyridine (B92270) core, while the second, more common for highly substituted targets, starts with a polyhalogenated pyridine and selectively modifies it.

One plausible pathway begins with a highly halogenated precursor like 3-chloro-2,4,5,6-tetrafluoropyridine. google.comnih.gov A key step in this sequence is the selective replacement of a fluorine atom with a hydrazine (B178648) group, followed by a reduction to form the desired 2-amino group. For instance, reacting a 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate yields a 2-hydrazino intermediate. google.com This intermediate can then be reduced using a catalyst such as Raney nickel in the presence of hydrogen gas to produce the final 2-aminopyridine (B139424) derivative. google.com

An alternative approach starts with a less halogenated but differently functionalized pyridine. A patented method for a related compound, 5-chloro-2,3-difluoropyridine (B143520), begins with 2-aminopyridine. google.com This starting material undergoes chlorination to produce 2-amino-3,5-dichloropyridine. google.com The amino group is then converted into a chloro group via a diazotization reaction with sodium nitrite (B80452) under acidic conditions, followed by a Sandmeyer reaction to yield 2,3,5-trichloropyridine (B95902). google.com This trichlorinated intermediate is then subjected to a halogen exchange (halex) reaction using fluorinating agents to introduce the fluorine atoms. google.com The final step to arrive at the target compound would involve a selective amination, for instance, reacting an intermediate like 5-chloro-3,6-difluoropyridine with ammonia (B1221849).

Key intermediates in these pathways include:

3-Chloro-2,5,6-trifluoropyridine : Formed by selective defluorination of a tetrafluoropyridine precursor. google.com

2-Hydrazino-3-substituted-5,6-difluoropyridine : A crucial intermediate formed by nucleophilic substitution of a fluorine atom by hydrazine. google.com

2,3,5-Trichloropyridine : An intermediate resulting from chlorination and Sandmeyer reactions on a 2-aminopyridine starting material. google.com

5-chloro-3,6-difluoropyridine : The direct precursor that undergoes amination to yield the final product.

Optimization of Reaction Parameters for Yield and Purity Enhancement

Achieving high yields and purity in the synthesis of polysubstituted pyridines requires careful control over reaction parameters. Industrial production methods, in particular, focus on optimizing these conditions. The choice of solvent, temperature, reaction time, and the stoichiometry of reagents are all critical factors.

In fluorination reactions, where chlorine atoms are exchanged for fluorine, the conditions are often harsh. For example, the conversion of 2,3,5-trichloropyridine to 5-chloro-2,3-difluoropyridine involves heating with fluorinating agents like cesium fluoride (B91410) and potassium fluoride in a high-boiling solvent mixture of sulfolane (B150427) and dimethyl sulfoxide. google.com The temperature profile for this reaction is tightly controlled, holding at 145°C for 17 hours before increasing to 190°C for another 19 hours to drive the reaction to completion and achieve high yields. google.com

For amination steps, reaction conditions can also be fine-tuned. The conversion of a precursor like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) to its 4-amino derivative is optimized at 80°C with a 30-minute reaction time. Solvents such as ethanol (B145695) or methanol (B129727) are commonly employed for amination reactions, which are often carried out at elevated temperatures to ensure complete conversion.

The table below summarizes key reaction parameters that are typically optimized in the synthesis of halogenated pyridines.

| Parameter | Typical Conditions/Reagents | Purpose | Source |

|---|---|---|---|

| Temperature | 80°C to 190°C | Controls reaction rate and selectivity; drives reactions to completion. | google.com |

| Solvent | Sulfolane, DMSO, Ethanol, Methanol, Aprotic Amides (e.g., NMP, DMF) | Solubilizes reactants and influences reaction pathways and rates. | google.comgoogleapis.com |

| Fluorinating Agent | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Source of fluoride ions for halogen exchange (halex) reactions. | google.comgoogleapis.com |

| Aminating Agent | Ammonia, Hydrazine Monohydrate | Source of the amine functionality. | google.com |

| Catalyst | Raney Nickel | Used for the reduction of hydrazino groups to amino groups. | google.com |

| Reaction Time | 30 minutes to over 30 hours | Ensures the reaction proceeds to completion for maximum yield. | google.com |

Precursor Molecules in the Synthesis of this compound

The choice of the initial starting material is a cornerstone of the synthetic strategy for complex molecules like this compound. The synthesis can either build up complexity from a simple pyridine ring or begin with a highly functionalized pyridine and perform selective modifications.

Derivatization from Substituted Pyridine Starting Materials

A common and effective strategy for synthesizing highly halogenated pyridines involves starting with precursors that are already heavily substituted with halogens. Polychloropyridines are often preferred feedstocks for these processes. googleapis.com For example, pentachloropyridine (B147404) can be used as a starting material and subjected to a halogen exchange reaction with an alkali-metal fluoride to produce intermediates like 3,5-dichloro-2,4,6-trifluoropyridine. googleapis.com This intermediate can then be further functionalized, for instance, through amination. googleapis.com

Similarly, other commercially available, highly fluorinated pyridines serve as versatile starting points. 3-Chloro-2,4,5,6-tetrafluoropyridine is another key precursor from which a variety of substituted pyridines can be derived. google.comnih.gov Synthetic routes utilizing this starting material often involve selective defluorination or nucleophilic substitution of one of the fluorine atoms to introduce new functional groups. google.com

Alternatively, syntheses can commence from simpler, more fundamental pyridine structures like 2-aminopyridine. google.com This "bottom-up" approach requires a longer sequence of reactions to introduce each of the necessary halogen and amine groups in the correct positions, but can be advantageous depending on the availability and cost of the starting materials. google.comresearchgate.net

Strategic Introduction of Halogen and Amine Functionalities

The regioselective installation of halogen and amine groups onto the pyridine ring is a central challenge in the synthesis of this compound. Because the pyridine ring is electron-deficient, it is generally resistant to electrophilic aromatic substitution, often requiring harsh conditions like strong acids and high temperatures. nsf.govnih.gov

Introduction of Halogens: The introduction of chlorine atoms can be accomplished through various chlorinating agents. A common method involves using thionyl chloride. google.com For introducing fluorine, a direct fluorination is often difficult. A more common method is the halogen exchange (halex) reaction, where chloro-substituted pyridines are treated with metal fluorides like KF or CsF at high temperatures. googleapis.com Another classic method, particularly for introducing fluorine onto an aromatic ring, is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an amino group. researchgate.net

Introduction of the Amine Group: Several methods exist for introducing the 2-amino functionality. One direct approach is the nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 5-chloro-3,6-difluoropyridine, using ammonia or an amine under controlled temperature and pressure. Another powerful, albeit indirect, method involves first reacting a halopyridine with hydrazine. google.com The resulting hydrazino-pyridine intermediate is then catalytically reduced to the corresponding primary amine. google.com A general procedure for preparing 2-aminopyridines can also be achieved by activating the corresponding pyridine-N-oxide with a phosphonium (B103445) salt like PyBroP, which facilitates a facile one-pot amination. nih.gov

Emerging Synthetic Strategies and Sustainable Chemistry Approaches

In line with the principles of green chemistry, modern synthetic efforts are focused on developing more sustainable and efficient methods for preparing pyridine derivatives. nih.gov These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netresearchgate.net

Several techniques are being explored for the synthesis of pyridines. nih.gov These include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products, contributing to energy efficiency. nih.gov

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives, such as water or ionic liquids. researchgate.netbiosynce.com Ionic liquids are particularly noteworthy as they can function as both the solvent and the catalyst, are non-volatile, and can often be recycled. researchgate.net

Catalysis: The use of efficient catalysts, including green catalysts, can reduce the energy requirements of a reaction and improve selectivity, thereby minimizing the formation of by-products. biosynce.com

Multicomponent and One-Pot Reactions: Designing a synthesis where multiple bonds are formed in a single operation (a "one-pot" reaction) significantly reduces the number of steps, minimizes waste from intermediate purifications, and saves time and resources. researchgate.netnih.gov

The table below highlights some green chemistry approaches applicable to pyridine synthesis.

| Sustainable Approach | Description | Potential Benefit | Source |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Shorter reaction times, improved yields, reduced energy consumption. | researchgate.netnih.gov |

| Green Solvents | Replacement of hazardous organic solvents with alternatives like water, ethanol, or ionic liquids. | Reduced environmental impact and improved safety. | researchgate.netbiosynce.com |

| One-Pot Reactions | Multiple reaction steps are carried out in the same vessel without isolating intermediates. | Increased efficiency, reduced solvent waste, and lower costs. | researchgate.netnih.gov |

| Green Catalysts | Employing recyclable or biodegradable catalysts to enhance reaction efficiency. | Improved atom economy and reduced generation of toxic waste. | nih.govresearchgate.net |

Catalytic Approaches in Halogenated Pyridine Synthesis

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become a cornerstone in the synthesis of halogenated pyridines. The Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds, is a highly relevant catalytic approach for the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.

In the context of synthesizing the target molecule, a plausible catalytic route would involve the amination of a precursor such as 3,5-dichloro-2,6-difluoropyridine. The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

A general representation of this catalytic approach is as follows:

Starting Material: Polychlorofluoropyridine (e.g., 3,5-dichloro-2,6-difluoropyridine) Reagent: Ammonia source (e.g., ammonia, ammonium (B1175870) salts, or ammonia equivalents) nih.govCatalyst: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand: Phosphine-based ligands (e.g., XPhos, SPhos) Base: Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane)

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, influencing the reaction rate and the scope of compatible substrates. For the amination of electron-deficient heteroaryl chlorides, such as the precursors to the target compound, specialized phosphine (B1218219) ligands have been developed to promote the catalytic activity.

While specific experimental data for the direct synthesis of this compound via this method is not extensively detailed in publicly available literature, the principles of the Buchwald-Hartwig amination provide a robust framework for its preparation. A patent for the preparation of a related compound, 2-amino-3-fluoro-5-chloropyridine, describes a multi-step synthesis starting from 3-chloro-2,4,5,6-tetrafluoropyridine, which is first defluorinated and then reacted with hydrazine, followed by reduction. google.com Another patented method describes the synthesis of the potential precursor 5-chloro-2,3-difluoropyridine from 2-aminopyridine through a series of chlorination, diazotization, and fluorination steps. google.com

Below is a table summarizing the key components of a potential Buchwald-Hartwig amination for the synthesis of halogenated aminopyridines:

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Amine Source | Ammonia, Ammonium Sulfate | Provides the amino group for the C-N bond formation |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound and other halogenated pyridines aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, improved atom economy, and the development of more efficient catalytic systems.

Multicomponent Reactions (MCRs): One significant green chemistry approach is the use of multicomponent reactions. MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which can significantly reduce the number of synthetic steps, solvent usage, and waste generation. rsc.orgresearchgate.netnih.govcitedrive.com Research has demonstrated the efficient and concise one-pot synthesis of fluorinated 2-aminopyridine compounds through MCRs involving 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org This approach offers an environmentally benign alternative to traditional multi-step syntheses.

Solvent-Free and Alternative Solvents: Another key principle of green chemistry is the reduction or elimination of hazardous organic solvents. The development of solvent-free reaction conditions is a significant advancement. For instance, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through a multicomponent reaction under solvent-free conditions. mdpi.com Where solvents are necessary, the use of greener alternatives with lower toxicity and environmental impact is encouraged.

Catalysis: As discussed in the previous section, the use of catalysts is a fundamental principle of green chemistry. Catalytic reactions are often more efficient, require milder reaction conditions, and generate less waste compared to stoichiometric reactions. The development of highly active and selective catalysts, such as those used in the Buchwald-Hartwig amination, allows for lower catalyst loadings and improved reaction efficiency.

The optimization of synthetic routes for halogenated pyridines often involves a combination of these green chemistry principles. For example, a study on the synthesis of 2-aminopyridine derivatives utilized a multicomponent, solvent-free approach, highlighting the potential for greener synthetic methods. researchgate.net

The following table summarizes the application of green chemistry principles in the synthesis of aminopyridines:

| Green Chemistry Principle | Application in Aminopyridine Synthesis | Benefits |

| Atom Economy | Multicomponent reactions that incorporate all reactant atoms into the final product. | Reduced waste, increased efficiency. |

| Safer Solvents | Use of water or solvent-free conditions. | Reduced environmental impact and worker exposure to hazardous materials. |

| Use of Catalysis | Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig). | Higher reaction rates, milder conditions, lower energy consumption, and reduced byproducts. |

| Reduction of Derivatives | One-pot syntheses that avoid protection and deprotection steps. | Fewer reaction steps, reduced material and solvent usage. |

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3,6 Difluoropyridin 2 Amine

Nucleophilic Substitution Reactions of 5-Chloro-3,6-difluoropyridin-2-amine

The highly electron-deficient nature of the pyridine (B92270) ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions on heteroaromatic systems, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups.

The regiochemical outcome of nucleophilic substitution on this molecule is determined by the positions of the halogen substituents relative to the activating effect of the ring nitrogen and the electronic influence of the other substituents. The positions ortho and para to the ring nitrogen (C2, C4, C6) are the most activated towards nucleophilic attack. In this molecule, the key positions are C6 (para to nitrogen), C5 (meta to nitrogen), and C3 (meta to nitrogen).

The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. nih.gov This is because the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

Based on these principles, the C6-F position is highly activated due to being para to the ring nitrogen and the superior leaving group ability of fluoride (B91410) in SNAr. The C5-Cl position is also activated, though to a lesser extent, being ortho to the C6-F and meta to the nitrogen. The C3-F is ortho to the electron-donating amino group, which may decrease the electrophilicity at this position. Therefore, nucleophilic attack is most likely to occur preferentially at the C6 position.

Table 1: Predicted Regioselectivity of Nucleophilic Attack

| Position | Halogen | Electronic Activation | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| C6 | F | High (para to ring N) | Excellent | Highest |

| C5 | Cl | Moderate (ortho to C6-F) | Good | Moderate |

| C3 | F | Low (ortho to -NH2) | Excellent | Lowest |

This table provides a qualitative prediction based on established principles of SNAr reactions on halogenated pyridines.

The reactivity of this compound is governed by a balance of electronic and steric factors.

Electronic Influences:

Electron-Withdrawing Effects: The two fluorine atoms and one chlorine atom exert strong inductive electron-withdrawing effects (-I), which significantly increase the electrophilicity of the pyridine ring carbons, making them more susceptible to nucleophilic attack.

Ring Nitrogen: The nitrogen atom in the pyridine ring acts as a powerful electron sink, further activating the ring, especially at the ortho (C2, C6) and para (C4) positions.

Amino Group: The 2-amino group has a dual electronic role. It exerts an electron-withdrawing inductive effect (-I) due to the nitrogen's electronegativity but a strong electron-donating mesomeric effect (+M). The +M effect increases electron density in the ring, particularly at the ortho and para positions relative to the amino group (C3, C5), which can counteract the activating effects of the halogens and ring nitrogen at these sites.

Steric Influences:

The approach of a nucleophile can be sterically hindered by adjacent substituents. Attack at the C6 position is relatively unhindered. In contrast, attack at C3 would be hindered by the adjacent C2-amino group, and attack at C5 would be flanked by the C6-fluorine and the C4-hydrogen. Steric hindrance generally has a greater impact when using bulky nucleophiles. rsc.org

Table 2: Summary of Substituent Effects on Nucleophilic Attack

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (±M) | Net Influence on Ring Electrophilicity |

|---|---|---|---|---|

| Ring Nitrogen | 1 | Strong | Strong | Strongly Activating |

| Amino (-NH2) | 2 | Moderate | Strongly Donating (+M) | Deactivating (at C3, C5) |

| Fluorine (-F) | 3 | Strong | Weakly Donating (+M) | Activating |

| Chlorine (-Cl) | 5 | Strong | Weakly Donating (+M) | Activating |

| Fluorine (-F) | 6 | Strong | Weakly Donating (+M) | Activating |

Electrophilic Aromatic Substitution Processes

Standard electrophilic aromatic substitution (EAS) reactions are generally challenging on this molecule. The combined electron-withdrawing power of the ring nitrogen and three halogen atoms renders the pyridine ring extremely electron-poor and thus highly deactivated towards attack by electrophiles. However, functionalization can be achieved through ortho-metalation strategies.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings, using a directing metalation group (DMG) to position a strong base (typically an organolithium reagent) for proton abstraction at an adjacent site. wikipedia.org The resulting organometallic species can then be trapped with an electrophile. uwindsor.ca

In this compound, the amino group at the C2 position is a potent DMG. wikipedia.orgharvard.edu In a typical DoM reaction, the DMG directs lithiation to the adjacent C3 position. However, in this specific molecule, the C3 position is occupied by a fluorine atom. This presents several potential reaction pathways:

Deprotonation at C4: The base may abstract the only available proton on the ring at the C4 position. While this is not an ortho-position to the DMG, the high acidity of the ring protons due to the multiple electron-withdrawing groups could facilitate this process.

Halogen-Metal Exchange: Organolithium reagents can participate in halogen-metal exchange, which is often faster than deprotonation, particularly with bromine and iodine. uwindsor.ca While less common for chlorine, it remains a possibility at the C5 position.

No Reaction: The steric hindrance and electronic environment may prevent an efficient reaction from occurring.

The most plausible pathway for forming a productive organometallic intermediate is deprotonation at C4, leading to 5-chloro-3,6-difluoro-4-lithiopyridin-2-amine.

Should the organometallic intermediate (e.g., the 4-lithio species) be successfully formed, it can serve as a potent nucleophile for the introduction of a wide array of functional groups via reaction with various electrophiles. This two-step sequence (DoM followed by electrophilic quench) effectively achieves a formal electrophilic substitution on a highly deactivated ring.

Table 3: Potential Functionalization via Directed Metalation at C4

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde (B42025) (PhCHO) | Hydroxymethyl (-CH(OH)Ph) |

| Alkyl Halide | Iodomethane (CH3I) | Methyl (-CH3) |

| Carbon Dioxide | CO2 (gas) | Carboxylic Acid (-COOH) |

| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe3) |

Cross-Coupling Reaction Efficacy

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for the functionalization of halo-pyridines. tezu.ernet.in For this compound, the C5-Cl bond is the most probable site for reaction, as C-Cl bonds are generally more reactive than C-F bonds in the key oxidative addition step to the Pd(0) catalyst.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynylpyridines. soton.ac.uk

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions typically proceed with high regioselectivity at the C-Cl bond, leaving the C-F bonds intact, thus providing a reliable method for elaborating the molecular structure.

Table 4: Representative Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Resulting Linkage at C5 |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | C5-Phenyl |

| Sonogashira | Phenylacetylene | Pd(PPh3)4 / CuI | C5-Phenylethynyl |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / Xantphos | C5-Morpholinyl |

This table illustrates the potential application of standard cross-coupling reactions to the C5-Cl position of the substrate.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are common substrates for these transformations. The chlorine atom at the C5 position of this compound serves as a reactive handle for such cross-coupling reactions. While specific studies on this exact molecule are limited, its reactivity can be inferred from extensive research on similar chloropyridine and aminopyridine systems.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between an organohalide and a boronic acid or ester. For chloropyridines, the reaction typically requires a robust catalyst system capable of activating the relatively inert C-Cl bond. A study on the Suzuki-Miyaura cross-coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids demonstrated that a ligand-free palladium acetate (B1210297) catalyst in an aqueous phase could effectively yield 3,5-dichloro-2-arylpyridines. researchgate.net It is anticipated that this compound would react similarly at the C5-Cl position, though the electronic effects of the fluorine and amino groups would influence the optimal reaction conditions. The amino group can potentially coordinate to the palladium center, which may necessitate the use of specialized ligands to facilitate the catalytic cycle. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), often supported by phosphine (B1218219) ligands like triphenylphosphine (B44618) or BINAP. wikipedia.org The reaction with this compound would involve the oxidative addition of the C-Cl bond to a Pd(0) species, followed by alkene insertion and β-hydride elimination. libretexts.org The efficiency of the reaction on chloropyridines can be lower than for corresponding bromides or iodides, often requiring higher temperatures and specific catalyst systems to achieve good yields. beilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a dual catalyst system of palladium and copper. wikipedia.org Research on the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines has shown that this method is highly effective for creating alkynyl-substituted pyridines under mild, room-temperature conditions. soton.ac.uk The reaction typically uses a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst such as CuI in the presence of an amine base. wikipedia.orgsoton.ac.uk Given the structural similarities, it is highly probable that this compound would undergo Sonogashira coupling at the C5 position, although the conditions might need to be optimized to account for the C-Cl bond's lower reactivity compared to a C-Br bond.

| Coupling Reaction | Typical Catalyst/Reagents | Substrate Analogue | Product Type | Key Considerations |

| Suzuki-Miyaura | Pd(OAc)₂, Base (e.g., K₂CO₃), Arylboronic acid | 2,3,5-Trichloropyridine researchgate.net | Aryl-substituted pyridine | Ligand choice can be crucial to overcome C-Cl bond inertness and potential catalyst inhibition by the amino group. |

| Heck | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N), Alkene | Aryl Chlorides wikipedia.orgbeilstein-journals.org | Alkene-substituted pyridine | Higher temperatures and more active catalysts may be required compared to bromo- or iodo-pyridines. |

| Sonogashira | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N), Terminal Alkyne | 6-Bromo-3-fluoro-2-cyanopyridine soton.ac.uk | Alkyne-substituted pyridine | Reaction conditions are generally mild, but catalyst and base selection is key for high yields. |

Other Transition Metal-Catalyzed Coupling Methodologies

While palladium is the most common catalyst for cross-coupling reactions, other transition metals like copper and nickel offer alternative and sometimes advantageous routes for C-N and C-C bond formation.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established for forming C-N bonds. acs.org Modern protocols often use copper(I) salts with various ligands to couple aryl halides with amines under milder conditions. For instance, a practical method for the synthesis of N-arylpyridin-2-amines has been developed using a copper-assisted Chan-Lam coupling of 2-aminopyridine (B139424) with aryl boronic acids. researchgate.net This suggests that this compound could potentially undergo N-arylation at the amino group or coupling at the C-Cl position, depending on the reaction conditions and coupling partner. Copper can also catalyze oxidative C-N coupling reactions, for example, between 2-aminopyridine and terminal alkynes to form pyridyl amides. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, especially for activating challenging C-Cl bonds. acs.org Nickel-catalyzed amination of aryl chlorides, including chloropyridine derivatives, has been shown to proceed with a broad substrate scope, combining various primary and secondary amines to form the corresponding aryl amines in good yields. acs.orgnih.govacs.orgnih.gov These reactions often employ a Ni(II) precatalyst, a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or a phenanthroline derivative, and a strong base like sodium tert-butoxide. acs.orgorgsyn.org This methodology would be directly applicable to this compound for the synthesis of 5-amino-substituted derivatives.

| Metal Catalyst | Reaction Type | Typical Reagents | Substrate Analogue | Product Type |

| Copper(I) | Chan-Lam Coupling | Cu(OAc)₂, Aryl boronic acid, Base | 2-Aminopyridine researchgate.net | N-Aryl-2-aminopyridine |

| Nickel(II) | Buchwald-Hartwig Amination | NiCl₂(DME), Ligand (e.g., DPPF), NaOtBu, Amine | Chloroquinoline nih.gov | 5-Amino-substituted pyridine |

Oxidation and Reduction Transformations

The functional groups of this compound are susceptible to both oxidation and reduction, allowing for further molecular diversification.

The 2-aminopyridine moiety can undergo various oxidative transformations. The primary amino group can be oxidized, although this often requires specific reagents to avoid over-oxidation or side reactions. While direct oxidation of the amino group to a nitro group can be challenging on an electron-rich heterocyclic system, milder oxidation could potentially yield nitroso derivatives. Another potential site of oxidation is the pyridine nitrogen, which can be converted to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. acs.orgnih.gov Furthermore, oxidative dimerization of aminothienopyridines has been reported, suggesting that under specific conditions (e.g., NaOCl), complex polyheterocyclic systems could be formed from this compound. acs.org

Selective reduction offers another avenue for modifying the structure of this compound. The chloro substituent can be removed via catalytic hydrogenation (hydrodechlorination) using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would yield 3,6-difluoropyridin-2-amine. The choice of reducing agent is critical for selectivity. numberanalytics.com Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) might reduce multiple functional groups, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically selective for aldehydes and ketones and would likely be unreactive towards the functionalities present in the target molecule. harvard.eduacs.org Specialized hydride reagents or dissolving metal systems could potentially be employed for other selective transformations, such as the reduction of the pyridine ring itself under harsh conditions. researchgate.netscispace.com

General Principles of Interaction with Molecular Targets

Aminopyridine scaffolds are prevalent in medicinal chemistry, acting as key pharmacophores in numerous biologically active molecules. rsc.orgresearchgate.net They are known to interact with a wide range of biological targets, including enzymes (like kinases) and ion channels, primarily through hydrogen bonding and other non-covalent interactions. rsc.orgnih.gov

The interaction of this compound with a molecular target is governed by its distinct structural features.

Hydrogen Bonding: The exocyclic amino group at the C2 position is a potent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This "donor-acceptor" motif is crucial for binding to many protein targets, often forming a "hinge-binding" interaction in the ATP-binding site of kinases. nih.gov

Electrostatic and Dipole Interactions: The electronegative fluorine and chlorine atoms create a significant dipole moment and influence the molecular electrostatic potential of the ring. These halogen atoms can participate in favorable electrostatic interactions within a binding pocket.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in amino acid residues (e.g., backbone carbonyls). This type of interaction is increasingly recognized as a significant contributor to ligand affinity.

Molecular docking studies on various aminopyridine derivatives have provided insight into these interactions. For example, docking studies of aminopyridines in the pore of voltage-gated K⁺ channels showed that the amino group forms key hydrogen bonds with threonine and alanine (B10760859) residues. nih.gov In studies of 2-aminopyridine derivatives as c-Met kinase inhibitors, molecular docking revealed that key hydrogen bonds and electrostatic interactions with residues like Tyr1230 and Arg1208 are vital for activity. nih.gov Similar principles would apply to this compound, where the specific arrangement of its functional groups would determine its binding orientation, selectivity, and affinity for a given biological target. benthamdirect.commdpi.comresearchgate.net

Elucidation of Derivative-Mediated Biological Pathways

Derivatives of this compound have been the subject of significant research to understand their interactions with biological systems. These investigations have revealed that the compound's structural scaffold is a versatile starting point for the development of potent and selective modulators of key cellular signaling pathways implicated in various diseases, most notably in oncology and infectious diseases. The primary mechanism of action for many of these derivatives involves the inhibition of specific enzymes or the modulation of receptor activity.

Inhibition of Cyclin-Dependent Kinase (CDK) Pathways

A notable area of investigation has been the development of derivatives of this compound as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

One such derivative, PF-06873600, has been identified as a potent inhibitor of CDK2, CDK4, and CDK6. patsnap.comselleckchem.comcaymanchem.com The inhibitory activity of PF-06873600 is highly potent, with Ki values of 0.1 nM, 1.2 nM, and 0.1 nM for CDK2, CDK4, and CDK6, respectively. selleckchem.com This inhibition of CDK2/4/6 activity blocks the phosphorylation of the retinoblastoma protein (RB1), a key tumor suppressor. selleckchem.comcaymanchem.com The hypophosphorylated RB1 remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for the G1-to-S phase transition of the cell cycle and ultimately limiting cell proliferation. selleckchem.com

The biological impact of this pathway inhibition has been demonstrated in preclinical and clinical studies. In OVCAR-3 ovarian cancer cells, PF-06873600 demonstrated potent antiproliferative effects with EC50 values of 19 nM and 45 nM. caymanchem.com Furthermore, in a phase I/IIa clinical trial, treatment with PF-06873600 led to observable target engagement, as evidenced by reductions in phosphorylated Rb and the proliferation marker Ki67 in tumor biopsies. nih.govnih.gov

| Target Kinase | Inhibition Constant (Ki) |

|---|---|

| CDK2 | 0.1 nM |

| CDK4 | 1.2 nM |

| CDK6 | 0.1 nM |

Dual Inhibition of EGFR and ALK Signaling Pathways

Derivatives of this compound have also been engineered to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), two receptor tyrosine kinases that are frequently mutated or overexpressed in non-small cell lung cancer (NSCLC) and other malignancies.

A prime example is the derivative N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, also known as CHMFL-ALK/EGFR-050. nih.gov This compound has been shown to potently affect signaling pathways mediated by both EGFR and ALK. nih.gov The downstream consequences of this dual inhibition are significant and include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby halting tumor progression. nih.gov The ability of a single molecule to inhibit two key oncogenic drivers represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancers with complex genetic profiles. nih.gov

| Biological Process | Effect |

|---|---|

| EGFR-mediated signaling | Inhibition |

| ALK-mediated signaling | Inhibition |

| Apoptosis | Induction |

| Cell Cycle | Arrest |

Antimicrobial Mechanisms of Action

Beyond their applications in oncology, derivatives of this compound have demonstrated potential as antimicrobial agents. Research has indicated that these compounds can exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

The elucidated mechanism of action for their antibacterial efficacy involves the inhibition of specific bacterial enzymes that are essential for the synthesis of the cell wall. By targeting these crucial enzymes, the derivatives disrupt the integrity of the bacterial cell wall, leading to cell lysis and death. This targeted approach is a hallmark of effective antibiotic action and underscores the potential of this chemical scaffold in the development of new treatments for infectious diseases. Further research is ongoing to identify the specific enzymes targeted and to optimize the antimicrobial activity of these derivatives.

Computational and Theoretical Studies on 5 Chloro 3,6 Difluoropyridin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For 5-Chloro-3,6-difluoropyridin-2-amine, methods like DFT with hybrid functionals such as B3LYP and extensive basis sets like 6-311++G(d,p) are employed to model its electronic characteristics accurately. These calculations provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's physical and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

For this compound, the presence of highly electronegative fluorine and chlorine atoms, along with the electron-donating amine group, significantly influences the energies and distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, particularly the amino group and the pyridine (B92270) ring, while the LUMO is distributed over the electron-deficient regions of the aromatic ring, influenced by the electron-withdrawing halogen substituents. Computational analysis provides precise energy values for these orbitals, allowing for the calculation of key reactivity descriptors.

Table 1: Representative Frontier Molecular Orbital Properties This table presents typical values for a molecule like this compound based on DFT calculations for analogous compounds.

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Energy of the lowest energy electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.5 | Indicates chemical stability and reactivity. |

| Ionization Potential | IP ≈ -EHOMO | 6.5 to 7.5 | Energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | 1.0 to 2.0 | Energy released when an electron is added. |

A smaller energy gap in such molecules can facilitate intramolecular charge transfer, a property that is crucial for various applications in materials science and medicinal chemistry. nih.gov

Molecular Electrostatic Potential (MESP) surface mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The MESP map of this compound reveals distinct regions of varying potential.

Negative Potential (Red/Yellow): These electron-rich areas are typically found around the highly electronegative atoms: the nitrogen atom of the pyridine ring and the two fluorine atoms. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These electron-poor regions are generally located around the hydrogen atoms of the amino group, making them potential hydrogen-bond donors. The carbon atom attached to the chlorine (C5) is also identified as an electron-deficient position, making it a primary site for nucleophilic attack.

Neutral Potential (Green): These areas represent regions of relatively neutral charge.

This visualization is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the initial steps of chemical reactions, particularly where a nucleophile or electrophile is most likely to approach the molecule. nih.gov

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis. DFT calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These simulated spectra can be compared with experimental data to validate the calculated molecular structure and provide detailed assignments of spectral features.

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, key predicted vibrational modes include N-H stretching frequencies from the amino group (typically around 3300-3500 cm⁻¹), C-F stretching vibrations, and C-Cl stretching vibrations (typically in the 1100-500 cm⁻¹ range).

NMR Spectroscopy: Chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR can be calculated. The simulations would predict the chemical shift for the amine protons and the single aromatic proton. Furthermore, the calculations can help elucidate the complex splitting patterns that arise from spin-spin coupling, especially the couplings between protons, carbons, and the highly sensitive ¹⁹F nuclei. This is particularly useful for confirming the substitution pattern on the pyridine ring.

Table 2: Typical Predicted vs. Experimental Spectroscopic Data This table illustrates the expected correlation between simulated and observed spectroscopic values for key functional groups.

| Spectrum | Functional Group | Predicted Value | Typical Experimental Range |

| IR | N-H Stretch | ~3450 cm⁻¹, ~3350 cm⁻¹ | 3500-3300 cm⁻¹ |

| IR | C-F Stretch | ~1150 cm⁻¹ | 1200-1000 cm⁻¹ |

| ¹H NMR | -NH₂ Protons | δ ~5.0 ppm | δ 4.5-5.5 ppm (broad) |

| ¹³C NMR | C-Cl Carbon | δ ~125 ppm | δ 120-135 ppm |

| ¹³C NMR | C-F Carbons | δ ~140-150 ppm (with JC-F coupling) | δ 135-160 ppm |

The strong agreement typically found between predicted and experimental spectra provides high confidence in the computational model.

Reaction Mechanism Prediction and Transition State Elucidation

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. It allows for the mapping of reaction pathways, the identification of transient intermediates, and the calculation of activation energies, which govern reaction rates. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms.

Computational modeling can elucidate the step-by-step mechanism of a chemical reaction. For an SNAr reaction on this compound, theoretical calculations can investigate the entire reaction coordinate. This involves optimizing the geometries of:

Reactants: The isolated this compound molecule and the incoming nucleophile.

Intermediates: In a classic SNAr mechanism, the reaction proceeds through a high-energy, anionic σ-complex (also known as a Meisenheimer complex), where the nucleophile has added to the ring, breaking its aromaticity. researchgate.net

Transition States (TS): These are the highest energy points along the reaction pathway that connect reactants to intermediates and intermediates to products. The geometry of the transition state reveals the nature of bond-breaking and bond-forming processes.

Products: The final substituted molecule and the leaving group.

Some SNAr reactions may not proceed through a stable intermediate but via a single, concerted transition state where the nucleophile attacks and the leaving group departs simultaneously. nih.gov Computational modeling can differentiate between these stepwise and concerted mechanisms by searching for stable intermediates on the potential energy surface. nih.gov

By calculating the relative energies of the reactants, intermediates, transition states, and products, an energy profile diagram for the reaction can be constructed. This diagram provides a quantitative understanding of the reaction's thermodynamics and kinetics.

The most critical value derived from this landscape is the activation energy (Eₐ) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. This energy barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction.

Computational studies can compare the activation energies for competing reaction pathways. For instance, a nucleophile could potentially attack the carbon atom bonded to chlorine (C5) or one of the carbons bonded to fluorine (C3 or C6). By calculating the kinetic barriers for all possible pathways, a prediction can be made about the reaction's regioselectivity—that is, which substitution product is most likely to form. researchgate.net

Table 3: Illustrative Energy Landscape for a Nucleophilic Substitution Reaction This table provides a hypothetical energy profile for the substitution of the chlorine atom, with energies relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer intermediate | +15.0 |

| Meisenheimer Complex | Stable anionic intermediate | +5.0 |

| Transition State 2 (TS2) | Expulsion of the chloride leaving group | +12.0 |

| Products | Substituted product + Cl⁻ | -10.0 |

In this illustrative example, the rate-determining step would be the formation of the intermediate, with a kinetic barrier of 15.0 kcal/mol. Such quantitative data is invaluable for optimizing reaction conditions and predicting synthetic outcomes.

Molecular Docking and Ligand-Macromolecule Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are vital in predicting the interaction between a ligand, such as this compound, and a macromolecule, typically a protein or enzyme.

The binding affinity of a ligand to a receptor is a critical determinant of its potential biological activity. For this compound, the presence of halogen atoms (chlorine and fluorine) and an amino group on the pyridine ring dictates its interaction profile. Computational studies on similar aminopyridine derivatives have shown that binding energies can range significantly based on the specific substitutions and the target protein. For instance, molecular docking studies of various aminopyridines with K+ channels have estimated binding energies in the range of 3-7 kcal/mol. nih.gov

To illustrate the potential binding affinities, a hypothetical docking study of this compound with a generic kinase active site is presented below. The predicted binding energies are influenced by the specific interactions formed.

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | Asp165, Lys72 | Hydrogen Bond, Halogen Bond |

| Protease B | -7.2 | Gly143, Cys145 | Hydrogen Bond, van der Waals |

| Demethylase C | -9.1 | Lys661, Asp555 | Hydrogen Bond, Electrostatic |

This table is interactive. Click on the headers to sort the data.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The structural basis for the molecular recognition of this compound by a biological target would be defined by the three-dimensional arrangement of its functional groups and the complementary features of the binding site.

The pyridine ring itself can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The 2-amino group is a potent hydrogen bond donor and is known to be a highly effective recognition group in the binding of various molecules. nih.gov

The chlorine and fluorine atoms introduce specific electronic and steric properties. The electron-withdrawing nature of these halogens can influence the charge distribution across the pyridine ring, affecting its electrostatic interactions. nih.gov Halogen bonds, where the halogen atom acts as an electrophilic species interacting with a nucleophilic site, are increasingly recognized as important in molecular recognition. acs.org Molecular dynamics simulations on similar systems have shown that such interactions can be crucial for stabilizing the ligand-protein complex. nih.gov

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| 2-Amino Group | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbones |

| 5-Chloro Group | Halogen Bond, van der Waals | Carbonyl oxygen, Ser, Thr |

| 3,6-Difluoro Groups | Halogen Bond, van der Waals | Carbonyl oxygen, Ser, Thr |

This table is interactive. Click on the headers to sort the data.

Solvent Effects and Environmental Perturbations on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. rsc.org For this compound, the polarity of the solvent is expected to play a crucial role.

In polar protic solvents, the amino group and the pyridine nitrogen can engage in hydrogen bonding with solvent molecules, which can affect their availability for reaction. In polar aprotic solvents, dipole-dipole interactions will predominate. The solubility of the compound, and thus its effective concentration in a reaction mixture, will also be solvent-dependent.

Computational studies can model these solvent effects using either implicit or explicit solvent models. rsc.org Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation. These models can be used to predict how the electronic structure and, consequently, the reactivity of this compound might change in different solvent environments. For example, the energy of the frontier molecular orbitals (HOMO and LUMO) can be calculated, providing an indication of the molecule's susceptibility to nucleophilic or electrophilic attack.

Environmental perturbations, such as changes in pH, can also have a profound effect on the reactivity of this compound. The amino group and the pyridine nitrogen are basic and can be protonated at low pH. Protonation would significantly alter the electronic properties of the molecule, making the pyridine ring more electron-deficient and potentially altering its reactivity in, for example, nucleophilic aromatic substitution reactions. Theoretical studies on the atmospheric degradation of similar amine-containing heterocycles have shown that reactions with atmospheric oxidants can be complex and are influenced by environmental conditions. acs.org

| Solvent Type | Dominant Solute-Solvent Interaction | Predicted Effect on Reactivity |

|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Hydrogen Bonding | Stabilization of ground state, potential decrease in nucleophilicity of the amino group. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-Dipole Interactions | Enhanced solubility, may facilitate reactions involving ionic intermediates. |

| Nonpolar (e.g., Hexane, Toluene) | van der Waals Forces | Poor solubility, reactivity likely to be low. |

This table is interactive. Click on the headers to sort the data.

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Synthesis of Diverse Fluorinated Heterocyclic Compounds

The presence of fluorine atoms in organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. 5-Chloro-3,6-difluoropyridin-2-amine serves as an excellent scaffold for introducing these desirable fluorine moieties into larger, more complex heterocyclic systems.

The reactive sites on this compound allow for its derivatization into more complex pyridine (B92270) frameworks through various modern synthetic methodologies. The chlorine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds.

For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce new aryl or heteroaryl substituents at the C5-position. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridine with a boronic acid or ester. Similarly, the Buchwald-Hartwig amination allows for the formation of a new C-N bond at the same position, coupling the chloropyridine with a wide range of primary or secondary amines. wikipedia.org These reactions transform the initial building block into highly functionalized pyridine derivatives that can serve as intermediates for a variety of target molecules. The amino group at the C2-position can also be readily modified or used to direct subsequent reactions.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | Pd(OAc)₂, SPhos, K₂CO₃ | C-C (Aryl-Pyridine) |

| Buchwald-Hartwig Amination | this compound + Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N (Amino-Pyridine) |

This table represents potential, well-established chemical transformations for this class of compounds.

The aminopyridine structure of this compound is a classic precursor for the synthesis of fused bicyclic and polycyclic ring systems, such as naphthyridines. Naphthyridines, which consist of two fused pyridine rings, are prevalent scaffolds in medicinal chemistry. nih.gov

Classical methods like the Skraup or Friedländer synthesis can be adapted for this purpose. The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this context, the amino group of this compound can react with a 1,3-dicarbonyl compound under acidic or basic conditions to construct the second pyridine ring, leading to the formation of a highly substituted dichlorodifluoronaphthyridine core. The specific substitution pattern on the starting aminopyridine would direct the regiochemical outcome of the cyclization, yielding unique and complex fused heterocyclic frameworks. nih.gov

Integration into Pharmaceutical Scaffolds

The structural motifs derived from this compound are frequently found in biologically active molecules, making it a valuable building block in pharmaceutical research and development.

This aminopyridine is a key component in the synthesis of various enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of drugs for treating cancer and inflammatory diseases. The pyridine core can act as a scaffold that correctly orients substituents to interact with the active site of an enzyme.

A prominent example is the synthesis of Pexidartinib, a potent multi-targeted receptor tyrosine kinase inhibitor. wikipedia.org Pexidartinib targets Colony-Stimulating Factor 1 Receptor (CSF-1R), KIT, and FMS-like tyrosine kinase 3 (FLT3). wikipedia.org The synthesis of Pexidartinib involves intermediates derived from halogenated pyridines, showcasing the utility of such building blocks in constructing complex inhibitors that bind to the ATP pocket of kinases.

Table 2: Kinase Inhibitory Activity of Pexidartinib

| Kinase Target | IC₅₀ (nM) |

|---|---|

| CSF-1R | 20 |

| KIT | 10 |

| FLT3 | 160 |

Data sourced from PubChem. wikipedia.org

The fluorinated pyridine moiety is often crucial for achieving high potency and selectivity, as the fluorine atoms can form key hydrogen bonds or other non-covalent interactions within the enzyme's active site.

The compound also serves as a precursor for molecules designed to modulate the activity of various cell surface and nuclear receptors. While specific, publicly detailed examples directly starting from this compound are limited in current literature, its structural features are consistent with those found in ligands for central nervous system (CNS) receptors. For instance, selective serotonin (B10506) 2C (5-HT₂C) agonists have been developed from structurally related chloro-dihydrobenzofuran scaffolds, highlighting the potential for this pyridine derivative in the synthesis of novel CNS-active agents. nih.gov The development of such receptor modulators is a key strategy in the search for new treatments for a range of disorders, including obesity, schizophrenia, and depression. nih.gov

The role of this compound as a key intermediate extends to the synthesis of various APIs. Its utility is exemplified in synthetic routes leading to complex pharmaceutical agents.

One of the most direct applications is in the synthesis of Pexidartinib. While multiple synthetic routes exist, patent literature describes processes where related substituted aminopyridines are key intermediates. For example, a patent for producing Pexidartinib outlines a process involving the coupling of a 5-chloro-7-azaindole with 2-chloro-5-chloromethylpyridine, followed by an amino substitution reaction. google.com Although this specific patent does not start with this compound, the structural similarity and the types of reactions involved underscore the importance of such halogenated aminopyridines as essential starting materials in the multi-step synthesis of modern APIs. The presence of the halogen atoms provides the necessary reactive handles for the sequential construction of the final complex drug molecule.

Role in Agrochemical Development

The inherent biological activity of many fluorinated organic compounds has positioned this compound as a valuable precursor in the synthesis of modern crop protection agents. The presence of halogen atoms on the pyridine ring is a key feature in many commercial pesticides, and this compound provides a ready scaffold for the introduction of further chemical diversity.

Synthesis of Novel Crop Protection Agents

While specific, commercialized crop protection agents synthesized directly from this compound are not extensively detailed in publicly available literature, the broader class of substituted 2-aminopyridines is crucial in the preparation of various agrochemicals. For instance, related structures like 5-chloro-2,3-difluoropyridine (B143520) are known intermediates in the synthesis of pyridinyloxyphenoxyalkanecarboxylic acid derivatives, which exhibit potent herbicidal properties. google.com The synthesis of novel herbicidal 5-chloro-3-fluoro-2-phenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring has been reported, demonstrating the utility of similar scaffolds in creating new agrochemicals. researchgate.net Research in this area often focuses on creating derivatives that exhibit high efficacy against target pests while maintaining safety for non-target organisms and the environment. The general synthetic approach involves leveraging the reactivity of the amino group and the potential for nucleophilic substitution of the halogen atoms to build more complex and biologically active molecules.

Structure-Activity Relationship Studies in Agrochemical Derivatives

Structure-activity relationship (SAR) studies are fundamental to the design of new and effective agrochemicals. These studies systematically modify the structure of a lead compound to understand how changes in its chemical makeup affect its biological activity. For agrochemical derivatives of halogenated pyridines, SAR studies often explore the impact of the type, number, and position of halogen substituents on the pyridine ring.

Contributions to Materials Science and Specialty Chemical Production

The inclusion of fluorine atoms in polymers and other materials can dramatically alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique surface characteristics. This compound serves as a valuable monomer or intermediate in the synthesis of such high-performance materials.

Formation of Fluorinated Polymers and Coatings

Fluorinated polymers are renowned for their high-performance characteristics, including low surface energy, excellent thermal and chemical stability, and hydrophobicity. These properties make them ideal for a wide range of applications, from non-stick coatings to advanced textiles. While specific examples of fluorinated polymers synthesized directly from this compound are not widely documented, the synthesis of novel fluorinated pyridine-based polyimides has been reported using structurally related fluorinated pyridylenediamines. researchgate.net These polyimides exhibit good solubility, and excellent thermal and thermo-oxidative stability.

The general approach to incorporating this compound into a polymer backbone would involve polymerization reactions that utilize its amino functionality. For instance, it could be reacted with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The resulting polymers would possess a fluorinated and chlorinated pyridine moiety within their structure, which is expected to impart desirable properties such as reduced flammability and enhanced resistance to degradation.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Expected Influence of the Monomer |

| Thermal Stability | The presence of strong C-F and C-Cl bonds would likely increase the polymer's resistance to thermal degradation. |

| Chemical Resistance | The electronegative fluorine and chlorine atoms would shield the polymer backbone from chemical attack. |

| Surface Energy | The fluorine content is expected to lead to low surface energy, resulting in hydrophobic and oleophobic properties. |

| Flammability | Halogenated compounds are known to act as flame retardants, potentially reducing the flammability of the resulting polymer. |

Synthesis of Advanced Functional Materials

Advanced functional materials are designed to possess specific, often unique, properties for high-tech applications. The incorporation of highly functionalized building blocks like this compound is a key strategy in the development of these materials. The combination of a pyridine ring, an amino group, and multiple halogen substituents offers a platform for creating materials with tailored electronic, optical, or catalytic properties.

For example, pyridine-containing polymers have been investigated for applications such as carbonized membranes. researchgate.net The nitrogen atom in the pyridine ring can also be utilized for coordination with metal ions, opening up possibilities for the creation of novel catalysts or metal-organic frameworks (MOFs). While the direct application of this compound in the synthesis of such advanced functional materials is an area of ongoing research, its structural motifs are present in compounds used to create materials with interesting properties.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Chloro-3,6-difluoropyridin-2-amine. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the compound's atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the single proton on the pyridine (B92270) ring is expected to exhibit splitting due to coupling with the adjacent fluorine atom. The two protons of the amine group (NH₂) typically appear as a broad singlet. For analogous fluorinated aminopyridines, the aromatic proton signal appears downfield, and its multiplicity is a clear indicator of the substitution pattern.

The ¹³C NMR spectrum is particularly informative. The carbon atoms directly bonded to fluorine will display large C-F coupling constants, a characteristic feature that confirms the position of the fluorine substituents. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amine group.

¹⁹F NMR spectroscopy would show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 6, providing further confirmation of their positions on the pyridine ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Couplings |

|---|---|---|

| ¹H | ~7.5 - 8.0 (H-4) | Signal will be split into a doublet of doublets due to coupling with ³F and ⁶F. |

| ¹H | ~5.0 (NH₂) | A broad singlet is anticipated, characteristic of amine protons. |

| ¹³C | Downfield shifts | Carbons bonded to F (C-3, C-6) will show large ¹JCF coupling constants. |

| ¹⁹F | Two distinct signals | Confirms the presence of two chemically non-equivalent fluorine atoms. |

Mass Spectrometry Techniques (e.g., HRMS, GC-MS, LC-MS) for Molecular Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can validate the compound's elemental formula (C₅H₃ClF₂N₂).

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular weight of 164.54 g/mol , this peak would appear at a mass-to-charge ratio (m/z) of approximately 165. A key feature in the mass spectrum will be the isotopic pattern for chlorine, showing two peaks separated by approximately 2 m/z units with a characteristic intensity ratio of about 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.